Obatoclax

Acute Myeloid Leukemia Venetoclax Resistance Pan-BCL-2 Inhibition

Obatoclax (GX15-070), chemically an indole bipyrrole compound, is a small-molecule BH3 mimetic that functions as a pan-inhibitor of anti-apoptotic BCL-2 family proteins including BCL-2, BCL-XL, MCL-1, BCL-w, A1, and BCL-b. It occupies a hydrophobic pocket within the BH3-binding groove of these pro-survival proteins, thereby antagonizing their function and promoting apoptosis.

Molecular Formula C20H19N3O
Molecular Weight 317.4 g/mol
Cat. No. B15559610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObatoclax
Molecular FormulaC20H19N3O
Molecular Weight317.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H19N3O/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17/h4-11,21,23H,1-3H3/b18-17?,19-10-
InChIKeyCVCLJVVBHYOXDC-WQFBLXOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Obatoclax (GX15-070) for Research Procurement: Pan-BCL-2 Inhibitor Profile and Baseline Characterization


Obatoclax (GX15-070), chemically an indole bipyrrole compound, is a small-molecule BH3 mimetic that functions as a pan-inhibitor of anti-apoptotic BCL-2 family proteins including BCL-2, BCL-XL, MCL-1, BCL-w, A1, and BCL-b [1]. It occupies a hydrophobic pocket within the BH3-binding groove of these pro-survival proteins, thereby antagonizing their function and promoting apoptosis [2]. Obatoclax has been evaluated in multiple Phase I and Phase II clinical trials for hematological malignancies including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), myelodysplasia, and myelofibrosis, as well as solid tumors such as small cell lung cancer [3]. The clinically studied formulation is obatoclax mesylate (CAS 803712-79-0), administered intravenously [4].

Why Obatoclax Cannot Be Interchanged with Selective BCL-2 or MCL-1 Inhibitors in Research Applications


Obatoclax exhibits a fundamentally distinct target engagement profile compared to selective BCL-2 family inhibitors such as venetoclax (ABT-199, selective for BCL-2), navitoclax (ABT-263, targets BCL-2/BCL-XL/BCL-w), or ABT-737 (targets BCL-2/BCL-XL/BCL-w but not MCL-1) [1]. Critically, MCL-1 upregulation is a well-documented mechanism of resistance to these selective agents, and MCL-1 itself confers resistance to ABT-737 and the proteasome inhibitor bortezomib [2]. Obatoclax, as a pan-inhibitor with demonstrated MCL-1 antagonism, overcomes this resistance barrier [3]. Furthermore, obatoclax induces a caspase-independent, autophagy-dependent necroptotic cell death in certain cellular contexts—a mechanism not shared by selective BCL-2 inhibitors—and accumulates in lysosomes to cause lysosomal alkalinization, contributing additional cytotoxicity independent of canonical BH3 mimetic activity [4]. Substituting a selective inhibitor for obatoclax in experimental systems with MCL-1 dependency, venetoclax-resistant backgrounds, or where non-apoptotic cell death pathways are under investigation will yield fundamentally different outcomes and invalidate comparative conclusions [5].

Obatoclax Evidence Guide: Quantified Differentiation Versus Selective BCL-2 Family Inhibitors


Obatoclax Retains Full Cytotoxic Activity in AML Cells Irrespective of Venetoclax Sensitivity Status

Obatoclax reduces cell viability in AML cell lines independently of their intrinsic sensitivity or resistance to venetoclax (ABT-199). In a direct head-to-head comparison across four AML cell lines (MOLM13, MV-4-11, Kasumi 1, OCI-AML3), venetoclax displayed variable efficacy with Kasumi 1 and OCI-AML3 exhibiting relative resistance (higher BCL2L1 and MCL1 expression respectively), whereas obatoclax maintained consistent cell viability reduction across all lines regardless of venetoclax sensitivity status [1]. Obatoclax binds to venetoclax resistance-related BCL-2 family members including MCL1, BCL2L1, and BCL2L2, which explains its preserved efficacy in venetoclax-resistant contexts [1].

Acute Myeloid Leukemia Venetoclax Resistance Pan-BCL-2 Inhibition

Obatoclax Overcomes MCL-1-Mediated Resistance That Confers Intrinsic Resistance to ABT-737 and Bortezomib

MCL-1 has been demonstrated to confer resistance to the BCL-2/BCL-XL/BCL-w-selective antagonist ABT-737 and to the proteasome inhibitor bortezomib. In both resistance contexts, obatoclax overcomes this resistance barrier [1]. Reconstitution studies in yeast confirmed that obatoclax acts on the apoptotic pathway and overcomes BCL-2-, BCL-XL-, BCL-w-, and MCL-1-mediated resistance to BAX or BAK [1]. At a concentration of 0.1 μM, obatoclax overcame MCL-1-mediated resistance to ABT-737, leading to cell death in combination treatment . In contrast, ABT-737 lacks potency against MCL-1, rendering it ineffective in MCL-1-dependent cellular contexts [1].

MCL-1 Inhibition ABT-737 Resistance Apoptosis Sensitization

Obatoclax Induces Autophagy-Dependent Necroptosis Distinct from the Apoptotic Mechanism of Selective BCL-2 Inhibitors

In oral squamous cell carcinoma (OSCC) cells, obatoclax induces a caspase-independent, non-apoptotic form of cell death characterized by defective autophagy culminating in necroptosis, a mechanism not observed with selective BCL-2 inhibitors such as venetoclax or navitoclax [1]. Suppression of autophagy by ATG5 downregulation significantly (p < 0.001) blocked obatoclax-induced cell death [1]. Obatoclax also induces interaction of p62 with necrosome components RIP1K and RIP3K; necrostatin-1-mediated inhibition of RIP1K significantly protected cells from obatoclax-induced death [1]. Independently, in ovarian cancer cell lines, obatoclax accumulated in lysosomes and caused lysosomal alkalinization, with knockdown of Atg-5 or beclin having only minor effects on activity, suggesting lysosomal inhibition rather than autophagy stimulation plays a prominent role in certain contexts [2].

Autophagy Necroptosis Non-Apoptotic Cell Death Lysosomal Alkalinization

Obatoclax Exhibits Potent Single-Agent Activity in MCL-1-Expressing Solid Tumor Models with Nanomolar-Range IC50 Values

In head and neck squamous cell carcinoma (HNSCC) cell lines, single-agent obatoclax demonstrated potent activity with IC50 values ranging from 46 to 177 nM across four well-characterized HNSCC cell lines (UMSCC-1, Cal-33, 1483, UMSCC-22A) [1]. Complete clonogenic inhibition was observed at 200–400 nM concentrations, and this sensitivity correlated with MCL-1 expression levels [2]. In vivo efficacy was demonstrated against oral cancer xenografts, with synergism observed when combined with ionizing radiation in vitro [2]. As a class-level inference, selective BCL-2 inhibitors such as venetoclax have shown limited single-agent activity in solid tumor models and are primarily effective in hematological malignancies with BCL-2 dependency, whereas obatoclax's pan-inhibition profile (including MCL-1 antagonism) extends activity to MCL-1-dependent solid tumor contexts [1][2].

Head and Neck Squamous Cell Carcinoma Oral Cancer Clonogenic Inhibition

Obatoclax Synergizes with ABT-737 in AML Cells, Demonstrating Complementary Target Engagement

Obatoclax synergized with the novel BH3 mimetic ABT-737 to induce apoptosis in OCI-AML3 cells [1]. This synergy is mechanistically explained by their complementary target profiles: ABT-737 potently inhibits BCL-2 and BCL-XL but lacks activity against MCL-1, whereas obatoclax antagonizes all six anti-apoptotic BCL-2 family members including MCL-1 (Ki ≈ 1–7 μM) [2]. The combination addresses the resistance mechanism wherein MCL-1 upregulation confers resistance to ABT-737 monotherapy, and obatoclax overcomes this resistance [2]. Obatoclax also synergistically induced apoptosis in combination with cytarabine (AraC) in leukemic cell lines and primary AML samples [1].

Synergy ABT-737 Combination Therapy Acute Myeloid Leukemia

Obatoclax Demonstrates Antiproliferative Activity in Colorectal Cancer Cells with Nanomolar IC50 Values Distinct from Hematologic Selectivity of Venetoclax

In a panel of human colorectal cancer cell lines, obatoclax inhibited cell proliferation and induced G1-phase cell cycle arrest with IC50 values at 72 hours of 25.85 nM (HCT116), 40.69 nM (HT-29), and 40.01 nM (LoVo) [1]. Obatoclax (50–200 nM) provoked a dose-dependent increase in G1-phase cell populations and downregulated cyclin D1 at concentrations as low as 50 nM, targeting cyclin D1 for proteasome-mediated degradation [1]. In contrast, venetoclax (selective BCL-2 inhibitor) has demonstrated clinical efficacy primarily in BCL-2-dependent hematological malignancies (CLL, AML) with overall response rates of nearly 80% in relapsed/refractory CLL with 17p deletion, but limited activity in solid tumor models [2].

Colorectal Cancer G1 Cell Cycle Arrest Cyclin D1 Degradation

Optimal Research and Procurement Application Scenarios for Obatoclax


Venetoclax Resistance Mechanism Studies and Combination Strategy Development in AML

Obatoclax is the preferred tool compound for investigating venetoclax resistance mechanisms in AML cellular models. Evidence demonstrates that obatoclax reduces cell viability in AML cell lines independently of their venetoclax sensitivity status, including Kasumi 1 (high BCL2L1) and OCI-AML3 (high MCL1) cells that exhibit relative resistance to venetoclax [1]. Obatoclax binds to venetoclax resistance-related BCL-2 family members including MCL1, BCL2L1, and BCL2L2, providing a pharmacological approach to overcome intrinsic resistance mediated by these proteins [1]. Researchers should select obatoclax over venetoclax or navitoclax when: (1) establishing venetoclax-resistant AML models; (2) evaluating combination strategies to overcome or prevent venetoclax resistance; (3) investigating MCL-1 upregulation as a resistance mechanism; and (4) assessing pan-BCL-2 inhibition as a salvage strategy in venetoclax-refractory settings.

MCL-1-Dependent Cancer Model Studies and ABT-737/Navitoclax Resistance Investigations

Obatoclax is uniquely suited for experimental systems where MCL-1 is a known resistance determinant to selective BCL-2/BCL-XL inhibitors. MCL-1 has been shown to confer resistance to the BCL-2/BCL-XL/BCL-w-selective antagonist ABT-737 and to the proteasome inhibitor bortezomib; in both cases, this resistance is overcome by obatoclax [1]. Obatoclax antagonizes all six anti-apoptotic BCL-2 family members with Ki values ≈ 1–7 μM, including MCL-1 which is not inhibited by ABT-737 or navitoclax [1][2]. Researchers should prioritize obatoclax when: (1) studying MCL-1-dependent malignancies including multiple myeloma, AML with 1q21 amplification, and solid tumors with high MCL-1 expression; (2) investigating mechanisms of resistance to ABT-737, navitoclax, or bortezomib; (3) developing combination regimens that require simultaneous inhibition of BCL-2, BCL-XL, and MCL-1; and (4) validating MCL-1 as a therapeutic target using a pharmacological tool rather than genetic approaches.

Non-Apoptotic Cell Death Mechanism Studies Involving Autophagy and Lysosomal Pathways

Obatoclax provides a distinctive pharmacological tool for investigating caspase-independent, autophagy-dependent necroptosis and lysosomal dysfunction in cancer cells. In oral cancer cells, obatoclax induces a caspase-independent cell death primarily through defective autophagy, with ATG5 downregulation significantly (p < 0.001) blocking obatoclax-induced cell death [1]. Obatoclax also induces interaction of p62 with necrosome components RIP1K and RIP3K, and necrostatin-1-mediated inhibition of RIP1K significantly protects cells from obatoclax-induced death [1]. Independently, in ovarian cancer cells, obatoclax accumulates in lysosomes and causes lysosomal alkalinization [2]. Researchers should select obatoclax over selective BCL-2 inhibitors when: (1) studying autophagy-dependent cell death mechanisms; (2) investigating necroptosis and RIP1K/RIP3K signaling; (3) examining lysosomal function and lysosomal alkalinization in cancer cells; (4) evaluating combination strategies with lysosomotropic agents such as chloroquine or bafilomycin (with which obatoclax is synergistic); and (5) exploring BAX/BAK-independent mechanisms of cytotoxicity.

Solid Tumor Model Studies Including Head and Neck Squamous Cell Carcinoma and Colorectal Cancer

Obatoclax demonstrates potent single-agent activity in solid tumor models where selective BCL-2 inhibitors show limited efficacy. In HNSCC cell lines, obatoclax exhibits IC50 values ranging from 46 to 177 nM, with complete clonogenic inhibition at 200–400 nM [1][2]. In colorectal cancer cells, obatoclax induces G1-phase cell cycle arrest with IC50 values of 25.85–40.69 nM at 72 hours and promotes cyclin D1 degradation at concentrations as low as 50 nM [3]. In vivo efficacy has been demonstrated against oral cancer xenografts [2]. Researchers should prioritize obatoclax when: (1) evaluating BH3 mimetics in HNSCC, oral cancer, or other MCL-1-expressing solid tumors; (2) investigating cyclin D1 degradation and G1 arrest as therapeutic mechanisms; (3) developing combination strategies with ionizing radiation or cisplatin in solid tumor models; (4) studying the relationship between MCL-1 expression and BH3 mimetic sensitivity in solid tumor contexts; and (5) conducting preclinical proof-of-concept studies for pan-BCL-2 inhibition in gastrointestinal malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obatoclax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.